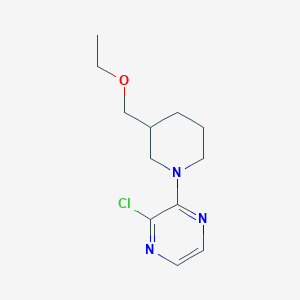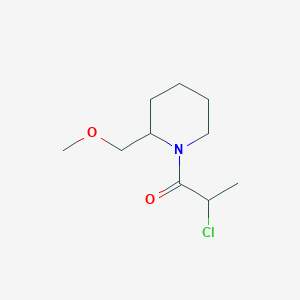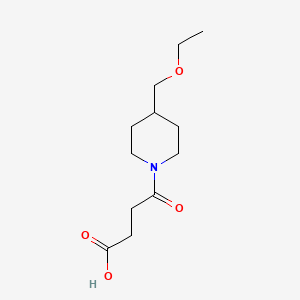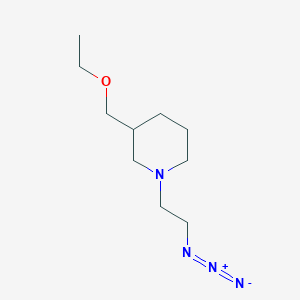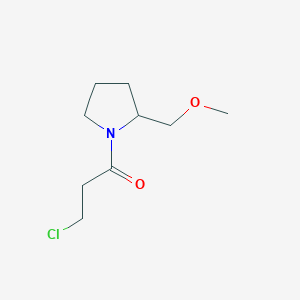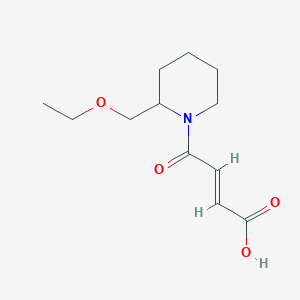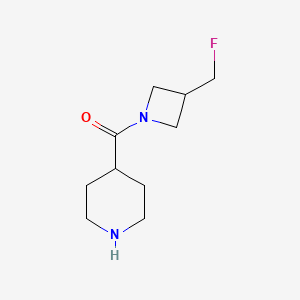
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimalarial Drug Development
The compound has been studied for its potential in antimalarial drug development. Piperidine derivatives have shown high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The presence of the fluoromethyl group in the azetidinyl moiety could potentially enhance the antimalarial properties, making it a candidate for further investigation in the search for new antimalarial drugs.
Pharmacological Research
In pharmacology, this compound could serve as a lead structure for the development of new therapeutic agents. Its structural features may be optimized to improve selectivity and potency for various biological targets. The piperidine moiety is a common feature in many pharmacologically active compounds, suggesting that this compound could be a valuable addition to medicinal chemistry libraries .
Biochemical Studies
Biochemically, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with piperidine-based substrates. Its unique structure might provide insights into the binding affinities and mechanisms of action of related biochemical compounds .
Chemical Synthesis
In synthetic chemistry, this compound could be used as a building block for the construction of more complex molecules. Its reactive sites allow for various modifications, which can lead to the synthesis of a wide range of derivatives with potential applications in different fields of chemistry .
Drug Discovery
The compound’s structure is conducive to modifications that can enhance its drug-like properties. It could be used in high-throughput screening assays to identify new compounds with desired biological activities. The fluoromethyl and piperidinyl groups are particularly interesting for the development of central nervous system (CNS) drugs .
Molecular Biology Research
In molecular biology, this compound could be used as a probe to study molecular interactions, such as protein-ligand binding. It could also serve as a fluorescent or affinity tag in various molecular assays to visualize or isolate biological molecules of interest .
Mecanismo De Acción
Target of Action
- MAGL is the rate-limiting enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Inhibition of MAGL leads to elevated levels of 2-AG, which is the most abundant endogenous agonist of cannabinoid receptors CB1 and CB2. Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Propiedades
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-1-3-12-4-2-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMFLOKWZDNEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




